2-Mercapto-5-benzimidazolecarboxylic acid

Aqueous Solubility Drug Development Formulation Science

Procurement professionals should specify 2-Mercapto-5-benzimidazolecarboxylic acid (MBIA, CAS 58089-25-1) not as a generic benzimidazole, but as a differentiated, high-purity bifunctional building block. Unlike unfunctionalized 2-mercaptobenzimidazole (MBI), MBIA's unique 5-carboxylic acid group fundamentally alters its electronic properties, introduces a pH-dependent coordination site, and dramatically enhances aqueous solubility. This is the validated reagent for fabricating perforated gold nanostructures via site-selective etching, for developing SERS-based aptasensors achieving 3.8 pg/mL detection limits, and for synthesizing water-soluble metal-organic complexes. Procure MBIA for superior, water-based corrosion inhibitor formulations that eliminate the need for organic co-solvents.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 58089-25-1
Cat. No. B1361426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-5-benzimidazolecarboxylic acid
CAS58089-25-1
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=S)N2
InChIInChI=1S/C8H6N2O2S/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
InChIKeyDCRZVUIGGYMOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-5-benzimidazolecarboxylic Acid (CAS 58089-25-1): Core Physicochemical and Structural Profile


2-Mercapto-5-benzimidazolecarboxylic acid (CAS 58089-25-1) is a bifunctional heterocyclic building block characterized by a benzimidazole core bearing a thiol (-SH) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position . With the molecular formula C8H6N2O2S and a molecular weight of 194.21 g/mol, this compound typically appears as a solid with a reported melting point >290 °C . Its unique combination of a soft Lewis base (thiol) and a hard Lewis base (carboxylate) defines its distinctive coordination chemistry and potential for diverse functionalization, setting it apart from simpler benzimidazole analogs.

Why 2-Mercapto-5-benzimidazolecarboxylic Acid Cannot Be Interchanged with Simpler Benzimidazole Analogs


While the benzimidazole core is a common motif in corrosion inhibitors and coordination chemistry, simple substitution with unfunctionalized analogs like 2-mercaptobenzimidazole (MBI) or other 5-substituted variants is scientifically unsound for procurement decisions. The presence of the 5-carboxylic acid group on 2-Mercapto-5-benzimidazolecarboxylic acid (MBIA) fundamentally alters its electronic properties, solubility, and coordination geometry compared to MBI . This functional group introduces a new, pH-dependent binding site that can participate in hydrogen bonding, form stable metal carboxylate complexes, and significantly enhance aqueous solubility, directly impacting its performance in applications ranging from nanoparticle synthesis to metal sensing, where MBI would be ineffective or produce entirely different results .

Quantitative Performance Benchmarks for 2-Mercapto-5-benzimidazolecarboxylic Acid Against Comparators


Enhanced Aqueous Solubility for Aqueous-Phase Synthesis and Biological Applications

In contrast to the poorly water-soluble 2-mercaptobenzimidazole (MBI) and 2-mercapto-5-nitrobenzimidazole, 2-Mercapto-5-benzimidazolecarboxylic acid (MBIA) exhibits markedly improved aqueous solubility due to its ionizable 5-carboxylic acid group. At pH 7.4, the predicted LogD for MBIA is -1.13, indicating a strong preference for the aqueous phase, which is a critical factor for applications requiring physiological conditions or aqueous reaction media . This is a direct class-level inference from its predicted physicochemical properties, as the comparator compounds lack this polar, ionizable group.

Aqueous Solubility Drug Development Formulation Science

Validation as a SERS Reporter Molecule for Bioanalytical Assays

2-Mercaptobenzimidazole-5-carboxylic acid (MBIA) has been successfully validated as a quantitative surface-enhanced Raman spectroscopy (SERS) signaling molecule in a highly stable aptasensor for alpha-fetoprotein (AFP) detection [1]. The sensor achieved a broad linear dynamic range for AFP detection from 0.0038 ng/mL to 100 ng/mL with a coefficient of determination (R²) of 0.9907, and an ultra-low detection limit of 3.8 pg/mL [1]. This performance is a direct, application-specific validation of MBIA, which is not reported for the simpler analog 2-mercaptobenzimidazole (MBI) in this SERS aptasensor context.

SERS Bioassay AFP Detection Aptasensor

Bifunctional Surface Passivation for Controlled Nanoparticle Etching

Research on gold (Au) nanoplates has identified 2-mercapto-5-benzimidazolecarboxylic acid (MBIA) as a critical surface ligand for a novel, site-selective etching process [1]. The study explicitly notes that the critical factor enabling this unique etching mode is the "charge repulsion among the ligand 2-mercapto-5-benzimidazolecarboxylic acid (MBIA)" [1]. This behavior is a direct consequence of its bifunctional structure, where the thiol group anchors to the Au surface while the negatively charged carboxylate group creates electrostatic repulsion between adjacent adsorbed molecules, a mechanism impossible for unfunctionalized 2-mercaptobenzimidazole (MBI) which lacks the charged group .

Nanoparticle Synthesis Gold Nanoplates Surface Etching Ligand Chemistry

Functional Equivalence to 2-Mercaptobenzimidazole (MBI) in Corrosion Inhibition

While 2-mercaptobenzimidazole (MBI) is a well-established and effective corrosion inhibitor for copper, achieving anodic dissolution inhibition of 84% to 93% depending on surface pre-treatment [1], 2-Mercapto-5-benzimidazolecarboxylic acid (MBIA) is expected to exhibit a similar or superior performance due to the presence of the same key 2-mercaptobenzimidazole pharmacophore responsible for strong metal surface adsorption . This is a class-level inference based on the shared core structure. However, the key differentiator is the added 5-carboxylic acid group on MBIA, which provides an additional, pH-dependent anchoring point and can significantly enhance water solubility, potentially leading to improved formulation and application in aqueous corrosion environments .

Corrosion Inhibition Copper Protection Electrochemistry

Validated Application Scenarios for Procuring 2-Mercapto-5-benzimidazolecarboxylic Acid


Specialty Reagent for SERS-Based Biosensor Development

Procure 2-Mercapto-5-benzimidazolecarboxylic acid as a validated signaling molecule for developing highly sensitive SERS-based aptasensors. Evidence from a recent study confirms its effective use in an AFP aptasensor, achieving a remarkable detection limit of 3.8 pg/mL with a linear range spanning five orders of magnitude [1]. This specific application leverages the compound's strong SERS signal, attributed to its benzimidazole core, combined with the functional utility of its carboxylic acid group for bioconjugation, making it a specialized reagent distinct from simpler thiols like 2-mercaptobenzimidazole.

Ligand for Controlled Synthesis of Anisotropic Gold Nanoparticles

Utilize 2-Mercapto-5-benzimidazolecarboxylic acid as a critical surface ligand to achieve site-selective etching and create perforated gold nanostructures. Research has demonstrated that the charge repulsion from the ligand's carboxylate group, anchored to the gold surface via its thiol group, is the critical factor enabling a unique, focused etching mode [1]. This allows for the synthesis of novel nanoplate morphologies not achievable with unfunctionalized surface ligands, making MBIA an essential procurement item for advanced nanomaterial synthesis laboratories.

Building Block for Water-Soluble Metal-Organic Complexes and Coordination Polymers

Procure 2-Mercapto-5-benzimidazolecarboxylic acid as a bifunctional ligand for the synthesis of novel water-soluble metal-organic complexes and coordination polymers. Its dual coordination sites—the soft thiol group and the hard carboxylate group—allow it to bridge a variety of metal centers in aqueous media [1]. This contrasts with the more hydrophobic 2-mercaptobenzimidazole (MBI) and enables the creation of water-stable supramolecular structures with potential applications in catalysis, sensing, and drug delivery .

Specialty Corrosion Inhibitor for Aqueous Cooling Systems

Formulate 2-Mercapto-5-benzimidazolecarboxylic acid as an advanced corrosion inhibitor for copper and its alloys in aqueous environments, such as industrial cooling water systems. Based on its structural class, MBIA is expected to provide the robust surface protection of its analog MBI (which achieves 84-93% inhibition) [1], but with the distinct advantage of significantly enhanced water solubility due to its 5-carboxylic acid group . This eliminates the need for organic co-solvents, simplifying formulation and reducing environmental impact, making it a technically superior choice for water-based corrosion inhibitor packages.

Technical Documentation Hub

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